molecular formula C14H25N3O3 B8434933 Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate

Cat. No. B8434933
M. Wt: 283.37 g/mol
InChI Key: QRJYAOTXWZATJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H25N3O3 and its molecular weight is 283.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 4-(azetidine-3-carbonyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-6-4-5-16(7-8-17)12(18)11-9-15-10-11/h11,15H,4-10H2,1-3H3

InChI Key

QRJYAOTXWZATJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2CNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of tert-butyl 4-({1-[(benzyloxy)carbonyl]azetidin-3-yl}carbonyl)-1,4-diazepane-1-carboxylate (1.54 g, 3.69 mmol) in EtOH (10 mL) was purged with N2 and charged with 10% Pd/C (154 mg, 10% wt/wt). The flask was purged with N2 (N2/vacuum cycle×3) and then H2 (H2/vacuum cycle×3). After 24 hours the reaction was incomplete by NMR analysis. The mixture was filtered through Celite®, fresh catalyst charged (154 mg, 10% wt/wt) and the hydrogenation resumed and after a further 24 and 48 hours this process was repeated. NMR analysis confirmed consumption of starting material and the reaction was filtered through Celite® and concentrated at reduced pressure to give the title compound (1.02 g, 98%).
Name
tert-butyl 4-({1-[(benzyloxy)carbonyl]azetidin-3-yl}carbonyl)-1,4-diazepane-1-carboxylate
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
154 mg
Type
catalyst
Reaction Step Two
Yield
98%

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